molecular formula C13H16N2O3 B5656201 N-cyclopentyl-2-methyl-3-nitrobenzamide

N-cyclopentyl-2-methyl-3-nitrobenzamide

Cat. No.: B5656201
M. Wt: 248.28 g/mol
InChI Key: YZLBIGAGXPAXSN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C13H16N2O3 It is characterized by the presence of a cyclopentyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the cyclopentyl and methyl groups. One common method involves the nitration of 2-methylbenzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 2-methyl-3-nitrobenzamide is then subjected to a Friedel-Crafts acylation reaction with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

    Reduction: N-cyclopentyl-2-methyl-3-aminobenzamide.

    Substitution: N-cyclopentyl-2-methyl-3-aminobenzamide derivatives.

    Oxidation: N-cyclopentyl-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-cyclopentyl-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various functionalized benzamides and related compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can engage in hydrogen bonding and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopentyl-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-cyclopentyl-3-methyl-2-nitrobenzamide: Differing in the position of the methyl and nitro groups, which can affect its chemical reactivity and biological activity.

    N-cyclopentyl-2-methyl-4-nitrobenzamide: The nitro group is at the 4-position, leading to different electronic and steric effects.

    N-cyclopentyl-2-methyl-3-aminobenzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-11(7-4-8-12(9)15(17)18)13(16)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLBIGAGXPAXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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